molecular formula C18H29NO6 B4002770 2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid

2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4002770
M. Wt: 355.4 g/mol
InChI Key: WYSPYYTWOHNQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(4-tert-butyl-2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) is 355.19948764 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flavor Compounds in Foods

Research on branched aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, underscores the importance of such chemicals in food flavoring. These compounds, produced and degraded from amino acids, play crucial roles in the flavor profiles of both fermented and non-fermented food products. Understanding the metabolic pathways and microbial contributions to the formation of these flavor compounds is vital for controlling and enhancing desired flavor profiles in foods (Smit, Engels, & Smit, 2009).

Bioactivities of Phenolic Compounds

The study of 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with the query compound, reveals their significant presence across various organisms and their potent bioactivities. These compounds are found in numerous species, including bacteria, fungi, and plants, and display a range of toxic effects against many organisms, despite being produced by them. This paradox raises questions about their ecological roles and potential applications in biotechnology and pharmacology (Zhao et al., 2020).

Downstream Processing of Biologically Produced Chemicals

The review on the downstream processing of 1,3-propanediol and 2,3-butanediol highlights the challenges and prospects in the microbial production and recovery of bio-based chemicals. Such research is pivotal for sustainable chemical production, indicating potential research applications for related compounds in optimizing production processes and reducing costs (Xiu & Zeng, 2008).

Properties

IUPAC Name

2-[3-(4-tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-13-12-14(16(2,3)4)6-7-15(13)19-11-5-8-17-9-10-18;3-1(4)2(5)6/h6-7,12,17-18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSPYYTWOHNQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 2
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 3
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 4
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 5
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2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.